N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRIBYRDYRBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
[1]
Executive Summary & Classification
Compound Class: Benzofuran-propyl-amide (Melatonergic Bioisostere).[1]
Primary Target: Melatonin Receptors (
This molecule represents a strategic modification of the melatonin scaffold. By replacing the indole core with a benzofuran (bioisostere) and extending the ethyl-amide side chain to a propyl-amide with a bulky 2-methylbenzoyl terminus, the structure is optimized to probe the hydrophobic pockets of the melatonin receptor orthosteric site, often yielding high affinity but altered intrinsic activity compared to the endogenous hormone.[1]
Chemical Structure & Physicochemical Properties[2][3][4][5][6]
Structural Topology
The molecule consists of three distinct pharmacophoric elements:
-
Aromatic Core (Head): A benzofuran-2-yl moiety.[1][3][4] This planar, lipophilic bicycle mimics the indole ring of melatonin (5-methoxy-N-acetyltryptamine) but lacks the hydrogen-bond donor ability of the indole N-H, increasing lipophilicity and blood-brain barrier (BBB) permeability.[1]
-
Linker (Body): A propyl (
) chain . This is one carbon longer than the ethyl ( ) linker found in melatonin and ramelteon. The extended chain alters the spatial orientation of the amide relative to the aromatic core, often favoring binding to the subtype which accommodates larger ligands. -
Amide Cap (Tail): A 2-methylbenzamide (o-toluamide). Unlike the small acetyl group of melatonin (an agonist), this bulky aromatic group is predicted to clash with the receptor's activation toggle switches (specifically transmembrane helices TM5 and TM6), potentially conferring antagonist activity or partial agonism .
Physicochemical Data (Predicted)
| Property | Value / Description | Clinical Relevance |
| Formula | -- | |
| Molecular Weight | 293.36 g/mol | Optimal for CNS penetration (< 500 Da). |
| LogP (Lipophilicity) | 3.8 – 4.2 | High lipophilicity; ensures rapid BBB crossing but requires solubility enhancement for in vivo dosing. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding to conserved residues (e.g., His195 in MT1). |
| H-Bond Acceptors | 2 (Furan O, Amide O) | Interacts with receptor serine/threonine residues. |
| PSA (Polar Surface Area) | ~43 Ų | Excellent range for CNS drugs (Target < 90 Ų). |
| Solubility | Low (Water); High (DMSO, EtOH) | Requires formulation (e.g., cyclodextrins) for aqueous delivery. |
Synthesis Protocols
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide requires a convergent approach, coupling the benzofuran-propyl-amine scaffold with 2-methylbenzoic acid.[1]
Retrosynthetic Analysis
-
Disconnection: Amide bond formation.
-
Precursors: 3-(1-benzofuran-2-yl)propan-1-amine + 2-Methylbenzoyl chloride (or 2-Methylbenzoic acid).[1]
Step-by-Step Synthesis Workflow
Step 1: Construction of the Benzofuran Core
Reaction: Sonogashira Coupling & Cyclization.
-
Reagents: 2-Iodophenol + 4-Pentynoic acid derivative (or protected 4-pentyn-1-amine).
-
Catalyst:
(5 mol%), CuI (2 mol%). -
Base/Solvent:
, DMF, . -
Mechanism: The alkyne couples to the phenol, followed by an intramolecular cyclization (5-endo-dig or 5-exo-dig depending on conditions) to form the benzofuran ring with the propyl side chain.[1]
Step 2: Amine Generation (if using acid/nitrile precursor)
If the side chain was introduced as a nitrile or acid:
-
Reduction:
in dry THF ( ). -
Workup: Fieser workup to remove aluminum salts.
-
Product: 3-(1-benzofuran-2-yl)propan-1-amine.[1]
Step 3: Amide Coupling (Final Assembly)
Reaction: Schotten-Baumann or Activated Ester Coupling.
-
Reagents: 3-(1-benzofuran-2-yl)propan-1-amine (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq).
-
Base: Diisopropylethylamine (DIPEA, 2.0 eq) or Pyridine.
-
Solvent: Dichloromethane (DCM), anhydrous,
. -
Protocol:
-
Dissolve amine and base in DCM under
. -
Add acid chloride dropwise to control exotherm.
-
Stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
Synthesis Workflow Diagram (DOT)
Figure 1: Convergent synthesis route via Sonogashira coupling and amide condensation.
Pharmacological Profile & Mechanism[2][6][7]
Receptor Binding Dynamics
The melatonergic system comprises two high-affinity GPCRs:
-
Binding Pocket: The benzofuran core occupies the hydrophobic pocket usually filled by melatonin's indole. The amide oxygen forms a critical hydrogen bond with a conserved Histidine residue (His195 in MT1).
-
The "Bulky Cap" Effect: The 2-methylbenzamide group is the defining feature.[1] In SAR studies, replacing the small acetyl group of melatonin with bulky aromatics (like phenyl or naphthyl) often shifts the profile from agonist to antagonist or MT2-selective.
Signal Transduction Pathway
Upon binding, if the compound acts as an agonist (or partial agonist), it modulates the
-
Receptor:
/ (GPCRs). -
G-Protein:
dissociation. -
Effector: Inhibition of Adenylyl Cyclase (AC).
-
Second Messenger: Reduction in cyclic AMP (cAMP) levels.
-
Downstream: Reduced PKA activity; modulation of CREB phosphorylation.
Signaling Pathway Diagram (DOT)
Figure 2: Putative signal transduction pathway via Gi-coupled Melatonin Receptors.
Applications in Research & Drug Development[1][4]
Circadian Rhythm Research
Researchers use this compound to distinguish between
-
Protocol: Administer the compound to wild-type vs.
-knockout mice. -
Observation: If the compound induces phase shifts in circadian activity (running wheel behavior) in
-KO mice, it confirms specificity.
Bioisosteric Validation
This compound serves as a validation tool for scaffold hopping . It demonstrates that the indole nitrogen of melatonin is not strictly required for binding, provided the electron density and planarity are maintained by the benzofuran oxygen and ring system.
Safety & Handling (Standard Protocol)
-
Hazard: Treat as a potent bioactive CNS agent. Potential for sedation or circadian disruption upon accidental exposure.
-
Storage:
, desiccated, protected from light (benzofurans can be photo-labile). -
Solvent: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer (< 0.1% DMSO) immediately prior to use.
References
-
Synthesis and Structure-Affinity-Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry. (2002). Link
-
Melatonin Receptor Agonists: SAR and Applications. eLife. (2020). Link
-
Benzofuranylpropylaminopentane (BPAP): Structure and Pharmacology. Wikipedia / Research Literature. Link
-
Discovery of Potent Melatonin Receptor Ligands. Journal of Medicinal Chemistry. (2021). Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 3. 3-(1-benzofuran-2-yl)-N-[(2S,3S)-1-(hydroxyamino)-3-methyl-1-oxopentan-2-yl]benzamide | C21H22N2O4 | CID 162642868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
Technical Guide: Pharmacological Profile of Benzofuran-2-yl Propyl Derivatives
This technical guide details the pharmacological profile of benzofuran-2-yl propyl derivatives , specifically focusing on the archetype compound (-)-BPAP (R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane).[1][2]
This guide is structured for researchers and drug developers, moving from structural chemistry to advanced neuropharmacological mechanisms and validation protocols.
Executive Summary: The Enhancer Class
Benzofuran-2-yl propyl derivatives represent a distinct class of neuroactive compounds defined by their ability to act as Catecholaminergic/Serotoninergic Activity Enhancers (CAE/SAE) .[1][2][3][4][5] Unlike psychostimulants (which force neurotransmitter release) or reuptake inhibitors (which passively increase synaptic concentration), these derivatives amplify exocytosis only in response to physiological impulse propagation .
The archetype of this class is (-)-BPAP , which exhibits a unique bimodal pharmacological profile:
-
Femtomolar/Picomolar Range: Neuroprotection and enhancer activity.[5][6][7]
-
Nanomolar/Micromolar Range: Monoamine uptake inhibition.[8]
Structural Activity Relationship (SAR)
The scaffold consists of a benzofuran ring connected to an alkylamine chain. The specific geometry of the "propyl" bridge is critical for the enhancer effect.
| Structural Component | Modification | Pharmacological Consequence |
| Aromatic Core | Benzofuran | Essential for high-affinity interaction with the enhancer binding site (likely VMAT2 associated). Replaces the phenyl ring of PPAP or indole of tryptamine. |
| Alkyl Chain | Propyl (3-carbon) | Critical for CAE activity. Shortening to ethyl (ethanamine) shifts profile towards MAO inhibition. Lengthening reduces potency. |
| Amine Position | 2-aminopentane | The alpha-propyl side chain creates steric bulk that prevents MAO degradation, extending half-life compared to simple tryptamines. |
| Chirality | R-(-) Enantiomer | The R-(-) isomer is significantly more potent (approx.[2] 100x) than the S-(+) isomer in enhancer assays.[2] |
Comparative Pharmacological Profile
The following table contrasts (-)-BPAP with related pharmacological agents.
| Compound | Primary Mechanism | Release Type | Neurotoxicity Potential |
| (-)-BPAP | CAE/SAE (Enhancer) | Impulse-dependent (Phasic) | Neuroprotective (anti-apoptotic) |
| (-)-Deprenyl | MAO-B Inhibitor / Weak CAE | Impulse-dependent | Neuroprotective |
| Amphetamine | Releaser (VMAT reversal) | Impulse-independent (Tonic) | Neurotoxic (oxidative stress) |
| Cocaine | Reuptake Inhibitor | Passive accumulation | Neurotoxic |
Pharmacodynamics: The Enhancer Mechanism
The defining characteristic of benzofuran-2-yl propyl derivatives is their interaction with the vesicular machinery. The mechanism does not involve direct receptor agonism at the synaptic cleft but rather a modulation of the electromechanical coupling within the presynaptic terminal.
Mechanism of Action Diagram
The following diagram illustrates the specific intervention point of BPAP within the synaptic vesicle cycle.
Figure 1: Mechanism of Action. BPAP binds to the vesicular assembly (likely VMAT2), "priming" the vesicle. However, release only occurs when the calcium trigger (Action Potential) arrives, resulting in amplified signal transmission without tonic depletion.
Receptor & Transporter Interactions
-
VMAT2 (Vesicular Monoamine Transporter 2): High-affinity binding site. BPAP is hypothesized to keep VMAT2 in a conformation that favors rapid exocytosis upon depolarization.
-
Sigma-1 Receptors: Benzofuran derivatives often show affinity for Sigma-1. While BPAP binds here, the enhancer effect persists even when Sigma receptors are blocked, suggesting this is a secondary pathway contributing to neuroprotection but not the primary release mechanism.
-
Membrane Transporters (DAT/NET/SERT): At high concentrations (>1 µM), BPAP acts as a reuptake inhibitor. However, its therapeutic "enhancer" window is far below this (0.1 pM - 10 nM).
Experimental Protocols
To validate the pharmacological profile of a benzofuran-2-yl propyl derivative, researchers must distinguish between releasing activity (amphetamine-like) and enhancer activity (BPAP-like). The following protocol is the gold standard for this differentiation.
Protocol A: Electric Field Stimulation (EFS) Release Assay
Objective: Quantify the potentiation of neurotransmitter release only during electrical stimulation.
Materials:
-
Rat striatal slices (for Dopamine) or Locus Coeruleus slices (for Norepinephrine).[4][5]
-
Krebs-Henseleit solution (oxygenated).
-
Superfusion system (e.g., Brandel or custom micro-chambers).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Decapitate Wistar rats and rapidly dissect the striatum.
-
Cut 0.4 mm thick slices using a McIlwain tissue chopper.
-
Incubate slices in Krebs solution containing [3H]-Dopamine (1 µCi/mL) for 45 minutes at 37°C.
-
-
Washout:
-
Transfer slices to superfusion chambers.
-
Perfuse with Krebs solution (1 mL/min) for 60 minutes to remove extracellular [3H]-transmitter.
-
-
Stimulation Phase 1 (S1 - Control):
-
Apply rectangular electrical pulses: 2 Hz, 2 ms duration, 20 V for 3 minutes.
-
Collect effluent in 3-minute fractions.
-
-
Drug Application:
-
Switch perfusion to Krebs solution containing the benzofuran derivative (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Perfuse for 20 minutes (equilibration).
-
-
Stimulation Phase 2 (S2 - Test):
-
Repeat the electrical stimulation (S1 parameters).
-
-
Quantification:
-
Lyse tissue with perchloric acid to determine remaining radioactivity.
-
Calculate Fractional Release (FR) : The percentage of total radioactivity released per fraction.
-
Validation Metric: Calculate the S2/S1 ratio .
-
Enhancer: S2/S1 > 1.0 (significantly higher than control).
-
Reuptake Inhibitor:[8] S2/S1 > 1.0 (but usually requires higher doses).
-
Releaser (Amphetamine): High basal release before S2 stimulation begins.
-
-
Protocol B: Neuroprotection Assay (Serum Deprivation)
Objective: Confirm the femtomolar neuroprotective activity characteristic of this scaffold.
-
Culture: Plate SH-SY5Y dopaminergic cells in DMEM/F12.
-
Insult: Replace medium with serum-free medium to induce apoptosis.
-
Treatment: Add (-)-BPAP at graded concentrations (10⁻¹⁴ M to 10⁻⁶ M).[1]
-
Readout: After 24 hours, measure cell viability using MTT or LDH assay.
-
Expected Result: A bell-shaped dose-response curve with peak protection often occurring at 10⁻¹² M (1 picomolar) .
Synthesis Pathway (Reference)
For researchers synthesizing derivatives for SAR studies, the Henry Reaction (Nitroalkene) route is the most reliable for generating the 2-alkylaminopentane side chain on the benzofuran core.
Figure 2: Synthesis of the propylamine backbone. The reduction step simultaneously reduces the alkene and the nitro group to the amine.
Therapeutic Implications
The pharmacological profile of benzofuran-2-yl propyl derivatives suggests utility in conditions where synaptic gain needs to be restored without the excitotoxicity of direct stimulants.
-
Alzheimer's / Parkinson's: Restoration of catecholaminergic tone; protection against amyloid-beta toxicity.[2][3][4]
-
Depression: "Enhancer" effect provides rapid mood elevation without the lag time of SSRIs or the depletion crash of amphetamines.
-
Aging: Counteraction of the age-related decline in catecholaminergic signaling (loss of "drive").
References
-
Knoll, J., et al. (1999). (-)-1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)-BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.[1][2][3][4][9][10] British Journal of Pharmacology.[5] Link
-
Shimazu, S., et al. (2001). Structure-activity studies leading to (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.[1][2][3][4] Bioorganic & Medicinal Chemistry.[3][7][8][11] Link
-
Okhawa, Y., et al. (2001). Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP). Bioorganic & Medicinal Chemistry.[3][7][8][11] Link
-
Knoll, J. (2001).[10] Antiaging compounds: (-)deprenyl (selegiline) and (-)1-(benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective highly potent enhancer of the impulse propagation mediated release of catecholamine and serotonin in the brain.[2][3][4][5][10] CNS Drug Reviews.[10] Link
-
Fumagalli, F., et al. (2004). Neuroprotective effects of the catecholaminergic activity enhancer (-)-BPAP in a rat model of global cerebral ischemia. Neuropharmacology.[6][7][8] Link
Sources
- 1. Enhancer substances: selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 7. umbrellalabs.is [umbrellalabs.is]
- 8. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 9. Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiaging compounds: (-)deprenyl (selegeline) and (-)1-(benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective highly potent enhancer of the impulse propagation mediated release of catecholamine and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Determining the Binding Affinity of Novel Benzofuran Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and psychoactive properties[1][2]. The specific compound, N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide, is not found in publicly available literature, and therefore no binding affinity data for it can be presented. This guide, however, provides a comprehensive framework for characterizing a novel benzofuran derivative of this nature. We will explore the critical steps and considerations for determining its binding affinity, a crucial parameter in drug discovery. This document will serve as a technical resource, detailing experimental design, protocols, data analysis, and interpretation, using examples of other benzofuran derivatives to illustrate the concepts.
The Benzofuran Moiety: A Versatile Scaffold in Drug Discovery
Benzofuran derivatives are a class of heterocyclic compounds present in numerous natural products and synthetic molecules with significant pharmacological potential[1][2]. Their diverse biological activities stem from their ability to interact with a wide range of biological targets. Notable examples of bioactive benzofuran-containing molecules include the antiarrhythmic drug amiodarone and the selective serotonin reuptake enhancer (-)-BPAP[1][3]. The broad spectrum of activities associated with the benzofuran nucleus underscores its importance as a foundational structure in the design of new therapeutic agents[2].
Identifying Potential Biological Targets
Given the structural features of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide, a logical first step is to identify potential biological targets based on the activities of structurally related compounds. The benzofuran core, coupled with a flexible propyl linker and an amide group, suggests potential interactions with various receptors and enzymes. Based on existing research on benzofuran derivatives, several target classes warrant investigation:
-
Sigma Receptors (σ1 and σ2): Novel benzofuran-2-carboxamide ligands have demonstrated high affinity for sigma-1 receptors[4][5]. These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer.
-
Serotonin (5-HT) Receptors: Certain benzofuran derivatives act as agonists at 5-HT2C receptors[1]. The structural similarity of the core to serotonin suggests potential interactions with various 5-HT receptor subtypes.
-
Tubulin: Some 2-aroylbenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy[6][7].
-
Monoamine Transporters: The compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP) enhances the release of catecholamines and serotonin, suggesting an interaction with monoamine transporters or related regulatory proteins[3].
Experimental Design for Binding Affinity Determination
A robust experimental design is paramount for obtaining reliable binding affinity data. This involves selecting the appropriate assay format, radioligand (or fluorescent ligand), and biological matrix.
Assay Selection: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are highly sensitive, reproducible, and allow for the direct measurement of binding to the target protein.
Materials and Reagents
-
Test Compound: N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide, synthesized and purified to >95% purity.
-
Biological Matrix: Cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenates for sigma receptors[5]).
-
Radioligand: A high-affinity, high-specific-activity radiolabeled ligand for the target receptor (e.g., [³H]-pentazocine for sigma-1 receptors).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., haloperidol for sigma receptors[5]).
-
Assay Buffer: A buffer optimized for the specific receptor binding (e.g., Tris-HCl).
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Step-by-Step Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptors
This protocol provides a detailed methodology for a competition binding assay to determine the affinity of a novel benzofuran derivative for the sigma-1 receptor.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the non-specific binding control solution (e.g., 10 µM haloperidol).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound at various concentrations to the appropriate wells.
-
Add the non-specific binding control to designated wells.
-
Add the biological matrix (e.g., 100 µg of membrane protein) to all wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation
The raw data (counts per minute, CPM) from the scintillation counter are used to calculate the binding affinity of the test compound.
Key Parameters
-
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition binding data.
-
Ki (Inhibition Constant): The affinity of the test compound for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity.
Data Presentation
Quantitative binding data should be summarized in a clear and structured table for easy comparison.
| Compound | Target | IC50 (nM) | Ki (nM) |
| N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide | Sigma-1 Receptor | Hypothetical Value | Calculated Value |
| Haloperidol (Reference) | Sigma-1 Receptor | 1.7[5] | - |
| KSCM-1 | Sigma-1 Receptor | - | 27.5[5] |
| KSCM-5 | Sigma-1 Receptor | - | 7.8[5] |
Selectivity Profiling
To assess the therapeutic potential and potential side effects of a novel compound, it is crucial to determine its binding affinity for a panel of other receptors, ion channels, and enzymes. A compound with high affinity for the intended target and low affinity for off-targets is generally preferred. For instance, the selectivity of novel benzofuran-2-carboxamides was evaluated against sigma-2, 5-HT, alpha-adrenergic, dopamine, and muscarinic receptors[5].
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in determining and characterizing the binding affinity of a novel compound.
Caption: Radioligand Binding Assay Workflow.
Caption: Lead Compound Characterization Decision Tree.
Conclusion
While specific binding affinity data for N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is not available, this guide provides a robust framework for its characterization. By leveraging established methodologies and drawing parallels with known bioactive benzofuran derivatives, researchers can effectively determine the binding profile of this and other novel compounds. A thorough understanding of a compound's binding affinity and selectivity is a cornerstone of the drug discovery process, enabling the identification of promising lead candidates for further development.
References
-
RSC Advances. (n.d.). A review on the synthesis and properties of benzofuran derivatives. Retrieved from .
-
PubMed. (2012, December 1). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Retrieved from [Link].
-
Lupin. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link].
-
PMC. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Retrieved from [Link].
-
Unipd. (2024, July 9). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from [Link].
-
ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link].
-
MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link].
-
Journal of Applied Pharmaceutical Science. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Retrieved from [Link].
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link].
-
Bioinformation. (2011, December 21). QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Retrieved from [Link].
-
BindingDB. (n.d.). BDBM50144008 3-{4-[2-(4-Benzofuran-2-yl-phenylcarbamoyl)-2-(4-tert-butyl-phenyl)-ethyl]-benzoylamino}-propionic acid::CHEMBL305151. Retrieved from [Link].
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link].
-
ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Retrieved from [Link].
-
PubMed. (1999, December). (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Retrieved from [Link].
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. mdpi.com [mdpi.com]
Literature review of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide analogs
An In-depth Technical Guide to the Synthesis, Structure-Activity Relationship, and Biological Evaluation of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide Analogs
Authored by a Senior Application Scientist
Foreword: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[3] This is largely due to its versatile physicochemical properties and its ability to interact with a wide array of biological targets. Marketed drugs containing the benzofuran moiety, such as the antiarrhythmic amiodarone and the antidepressant vilazodone, are testaments to its therapeutic potential.[3] Furthermore, an extensive body of research has demonstrated the broad spectrum of biological activities associated with benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and psychoactive properties.[4][5][6]
This guide focuses on a specific, yet underexplored, class of benzofuran derivatives: N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide analogs . By dissecting the synthesis, proposing a systematic exploration of the structure-activity relationship (SAR), and outlining a robust biological evaluation strategy, we aim to provide a comprehensive roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this novel chemical space. The rationale behind selecting this particular scaffold lies in the combination of the proven benzofuran core, a flexible propyl linker that allows for optimal positioning within a binding pocket, and a substituted benzamide moiety that can be fine-tuned to modulate potency, selectivity, and pharmacokinetic properties.
Part 1: Synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide and its Analogs
The synthesis of the target analogs can be approached through a convergent strategy, which involves the preparation of key intermediates followed by their coupling in the final steps. This approach offers flexibility in generating a library of analogs for SAR studies.
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of the benzofuran core, followed by the introduction of the propyl side chain and concluding with the amidation reaction.
Step 1: Synthesis of the Benzofuran Core
A common and effective method for the synthesis of 2-substituted benzofurans is the Perkin rearrangement.[4] This reaction typically involves the condensation of a salicylaldehyde with an α-halo ketone or ester, followed by cyclization. For our purpose, we will adapt this to synthesize a 2-formylbenzofuran intermediate.
Experimental Protocol: Synthesis of 1-Benzofuran-2-carbaldehyde (Intermediate 1)
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add chloroacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.
-
Cyclization: Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzofuran-2-carbaldehyde .
Step 2: Elongation of the Side Chain
The two-carbon side chain of the carbaldehyde can be extended to the desired three-carbon propyl chain via a Wittig reaction followed by reduction.
Experimental Protocol: Synthesis of 2-(3-Hydroxypropyl)-1-benzofuran (Intermediate 2)
-
Wittig Reaction: To a suspension of (2-methoxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) at 0 °C to generate the ylide. Add a solution of 1-benzofuran-2-carbaldehyde (1.0 eq) in THF to the ylide solution and stir at room temperature for 12 hours.
-
Hydrolysis and Reduction: Quench the reaction with water and extract with ether. The combined organic layers are dried and concentrated. The resulting vinyl ether is then treated with a catalytic amount of a strong acid (e.g., HCl) in a mixture of THF and water to yield the corresponding aldehyde. This aldehyde is then reduced to the alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to give 2-(3-hydroxypropyl)-1-benzofuran .
Step 3: Conversion to the Amine Intermediate
The terminal alcohol of the propyl side chain needs to be converted to a primary amine to facilitate the final amidation step. This can be achieved through a two-step process involving conversion to an alkyl halide followed by a Gabriel synthesis or direct reductive amination. A more direct approach is the Mitsunobu reaction followed by treatment with a phthalimide salt.
Experimental Protocol: Synthesis of 3-(1-Benzofuran-2-yl)propan-1-amine (Intermediate 3)
-
Mesylation: To a solution of 2-(3-hydroxypropyl)-1-benzofuran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours.
-
Azide Formation: To the reaction mixture, add sodium azide (NaN₃, 2.0 eq) in DMF and heat to 60 °C for 4-6 hours.
-
Reduction: After work-up, the resulting azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (H₂, Pd/C) to yield 3-(1-benzofuran-2-yl)propan-1-amine .
Step 4: Amidation
The final step is the coupling of the amine intermediate with the desired 2-methylbenzoic acid or its activated form.
Experimental Protocol: Synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide (Target Compound)
-
Acid Chloride Formation: To a solution of 2-methylbenzoic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve 3-(1-benzofuran-2-yl)propan-1-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C and add the freshly prepared 2-methylbenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: After completion, the reaction is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Convergent synthetic workflow for the target compound.
Part 2: Structure-Activity Relationship (SAR) Study Design
A systematic SAR study is crucial to identify the key structural features that govern the biological activity of this class of compounds. Modifications will be focused on three main regions: the benzofuran ring, the propyl linker, and the 2-methylbenzamide moiety.
Key Regions for Modification
-
Benzofuran Ring (R¹): The electronic and steric properties of the benzofuran core can be modulated by introducing various substituents. Positions 5, 6, and 7 are particularly interesting for modification.
-
Propyl Linker (n): The length and rigidity of the linker can influence how the molecule orients itself in a binding site. Analogs with shorter (n=1, 2) and longer (n=4) chains, as well as linkers with conformational constraints (e.g., cyclopropyl groups), should be explored.
-
2-Methylbenzamide Moiety (R²): The substitution pattern on the benzamide ring can significantly impact potency and selectivity. The position and nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups) are critical variables.
Proposed Analogs for Initial SAR Screen
| Analog ID | R¹ (Benzofuran Substitution) | n (Linker Length) | R² (Benzamide Substitution) | Rationale |
| A-1 (Parent) | H | 3 | 2-Methyl | Parent compound for baseline activity. |
| A-2 | 5-Methoxy | 3 | 2-Methyl | Explore the effect of an electron-donating group on the benzofuran ring. |
| A-3 | 5-Chloro | 3 | 2-Methyl | Investigate the impact of an electron-withdrawing group. |
| A-4 | H | 2 | 2-Methyl | Assess the importance of linker length. |
| A-5 | H | 4 | 2-Methyl | Further probe the effect of linker length. |
| A-6 | H | 3 | 4-Methyl | Evaluate the positional isomer of the methyl group on the benzamide ring. |
| A-7 | H | 3 | 2-Trifluoromethyl | Introduce a strong electron-withdrawing group on the benzamide ring. |
| A-8 | H | 3 | 2,6-Dimethyl | Investigate the effect of steric hindrance around the amide bond. |
Logical Relationship of SAR Exploration
Caption: Systematic approach to SAR exploration from the parent compound.
Part 3: Biological Evaluation Strategy
Given the diverse biological activities of benzofuran derivatives, a tiered screening approach is recommended to efficiently identify the primary biological targets and mechanisms of action for this novel class of analogs.
Hypothesized Biological Targets
Based on existing literature, potential biological targets for benzofuran-containing molecules include:
-
Protein Kinases: Many benzofuran derivatives have shown inhibitory activity against various kinases involved in cell signaling and proliferation.[5]
-
G-Protein Coupled Receptors (GPCRs): The structural similarity of some benzofurans to endogenous ligands suggests potential activity at GPCRs, such as serotonin or dopamine receptors.[7]
-
Tubulin: Some benzofuran compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to anticancer effects.[8]
-
Enzymes: Benzofurans have also been reported to inhibit enzymes like histone deacetylases (HDACs) and monoamine oxidase (MAO).
Proposed Screening Cascade
A hierarchical screening cascade will enable a cost-effective and efficient evaluation of the synthesized analogs.
Tier 1: Broad-Based Phenotypic Screening
The initial screen should involve assessing the general cytotoxic and cytostatic effects of the compounds on a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Tier 2: Target-Based Assays
Active compounds from the phenotypic screen will be further evaluated in a panel of target-based assays to identify their specific molecular targets. This could include kinase inhibitor profiling, GPCR binding assays, or tubulin polymerization assays.
Tier 3: In-depth Mechanistic Studies
For the most promising lead compounds, further studies will be conducted to elucidate their mechanism of action. This may involve Western blotting to assess the modulation of signaling pathways, cell cycle analysis, and apoptosis assays.
Biological Screening Workflow
Caption: A tiered approach for the biological evaluation of analogs.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the exploration of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide analogs as a novel class of potential therapeutic agents. The proposed synthetic route is versatile and amenable to the generation of a diverse library of compounds for a thorough SAR investigation. The outlined biological screening cascade offers a systematic approach to identifying the biological targets and elucidating the mechanism of action of promising candidates.
Future work should focus on expanding the analog library based on the initial SAR data, optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties, and ultimately evaluating their efficacy in in vivo models of disease. The insights gained from this research will not only advance our understanding of the therapeutic potential of this specific class of benzofuran derivatives but also contribute to the broader field of medicinal chemistry and drug discovery.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Innovare Academic Sciences. [Link]
-
Substituted benzofuran - Wikipedia. (n.d.). Wikipedia. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]
-
Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). ResearchGate. [Link]
-
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (2012). PubMed. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019). ChemRxiv. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. (n.d.). Der Pharma Chemica. [Link]
-
Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. (2017). PubMed. [Link]
-
A review on benzofuran scaffold as a multifunctional nucleus. (n.d.). RSC Advances. [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Journal of Taibah University Medical Sciences. [Link]
-
QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl - Bioinformation. (2011). Bioinformation. [Link]
-
N-[(2S,3S)-1-(hydroxyamino)-3-methyl-1-oxopentan-2-yl]benzamide. (n.d.). PubChem. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC. [Link]
- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates. (n.d.).
-
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. (2023). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety & Toxicological Assessment: N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
[1]
Executive Technical Summary
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide (herein referred to as BF-PMB ) is a lipophilic NCE likely designed for CNS penetration, structurally characteristic of melatonin receptor agonists or sigma-1 receptor ligands.[1]
The core toxicological liability of BF-PMB lies in the metabolic bioactivation of the benzofuran ring , which presents a significant risk for Drug-Induced Liver Injury (DILI). This risk is compounded by the structural homology to Agomelatine , a drug with a known hepatotoxic profile. Secondary risks include off-target binding leading to sedation (CNS) and potential hERG channel inhibition due to high lipophilicity.
Predicted Safety Profile Matrix
| Endpoint | Risk Level | Mechanism of Concern |
| Hepatotoxicity (DILI) | High | CYP450-mediated furan ring opening to reactive cis-enedials.[1] |
| Genotoxicity | Moderate | Epoxide formation at the benzofuran 2,3-double bond. |
| Cardiotoxicity (hERG) | Low-Moderate | Neutral amide reduces risk, but lipophilicity ( |
| CNS Safety | Moderate | Potential for excessive sedation or motor impairment (if dopaminergic). |
Structural Alerts & Metabolic Bioactivation
The primary safety concern for BF-PMB is the benzofuran moiety . While the 2-methylbenzamide tail is generally stable (undergoing standard amide hydrolysis or methyl-oxidation), the benzofuran head group is a "structural alert" in medicinal chemistry.
The Furan/Benzofuran Liability
Metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4) often targets the electron-rich furan ring.
-
Epoxidation: CYP450 attacks the C2-C3 double bond, forming a benzofuran-2,3-epoxide .[1]
-
Ring Opening: This unstable epoxide rearranges to form a reactive cis-enedial (an
-unsaturated aldehyde).[1] -
Covalent Binding: This electrophile can form adducts with hepatic proteins (via cysteine thiols) or glutathione (GSH). If GSH is depleted, hepatocellular necrosis ensues.
Visualization: Proposed Metabolic Toxicity Pathway
The following diagram illustrates the critical bioactivation pathway leading to potential hepatotoxicity.
Figure 1: Mechanism of benzofuran-mediated bioactivation.[1] The formation of the reactive cis-enedial intermediate is the rate-limiting step for hepatotoxicity.[1]
Target-Organ Toxicity Assessment
Hepatotoxicity (The "Agomelatine Analog" Risk)
BF-PMB shares structural features with Agomelatine (naphthalene analog). Agomelatine causes elevated transaminases in ~1-4% of patients due to CYP1A2 metabolism.[1]
-
Mechanism: The benzofuran ring is more electron-rich than naphthalene, potentially making it more susceptible to oxidative attack.
-
Assessment Strategy: Standard microsome stability assays are insufficient. You must use Reactive Metabolite Trapping assays (see Section 4).
CNS Safety & Behavioral Toxicity
The 2-methylbenzamide moiety is a pharmacophore often found in D2/D3 dopamine antagonists (e.g., Sulpiride analogs).
-
Risk: Extrapyramidal Symptoms (EPS) or catalepsy if the compound possesses high D2 affinity.
-
Sedation: If the compound targets Melatonin receptors (MT1/MT2), excessive daytime sedation is a primary adverse event.
Cardiotoxicity (hERG Inhibition)
While the amide nitrogen is neutral (reducing direct interaction with the hERG pore's aromatic residues), the propyl linker provides flexibility, allowing the lipophilic benzofuran and benzamide aromatic systems to interact with the channel via
-
Prediction:
likely in the 1–10 range (moderate risk).
Experimental Protocols for Validation
To validate the safety profile of BF-PMB, the following "Self-Validating" protocols are recommended. These move beyond standard screening to address the specific mechanism-based risks identified above.
Protocol A: Reactive Metabolite Trapping (GSH-Trapping)
Purpose: To confirm if the benzofuran ring generates electrophilic intermediates.[1]
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP enzymes.
-
Reaction Mix:
-
Procedure:
-
Incubate at 37°C for 60 minutes.
-
Terminate with ice-cold Acetonitrile.
-
Centrifuge (10,000 x g, 10 min).
-
-
Analysis (LC-MS/MS):
-
Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Success Criterion: Identification of a [M + GSH + 16 - 2H]+ adduct indicates epoxide formation and ring opening.
-
Control: Run parallel incubation with Benzbromarone (positive control for benzofuran bioactivation).
-
Protocol B: hERG Patch Clamp (Gold Standard)
Purpose: Definitive cardiac safety assessment.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (
). -
Solutions:
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV (2s) to activate channels.
-
Repolarize to -50 mV (2s) to measure tail current.
-
-
Dosing: Apply BF-PMB at 0.1, 1, 10, and 30
. -
Calculation:
-
Safety Threshold:
(therapeutic).
-
Protocol C: Catalepsy Bar Test (CNS/EPS Liability)
Purpose: To rule out dopaminergic toxicity (Parkinsonian effects) typical of benzamides.
-
Subject: Male Sprague-Dawley rats (
/group). -
Dosing: BF-PMB (IP or PO) at 10, 30, 100 mg/kg.
-
Apparatus: Horizontal bar elevated 10 cm.
-
Method:
-
Place rat's forepaws on the bar.
-
Measure latency to remove paws.
-
-
Interpretation: Latency
indicates catalepsy (D2 receptor blockade).
Safety Screening Workflow
The following decision tree outlines the "Go/No-Go" progression for BF-PMB development.
Figure 2: Toxicological screening cascade. Tier 1 prioritization prevents wasting resources on hepatotoxic candidates.[1]
Risk Mitigation Strategies
If BF-PMB shows toxicity in the assays above, the following structural modifications are recommended to improve the safety profile (Scientific Integrity):
-
Block Metabolic Activation: Introduce a Fluorine atom at the C3 position of the benzofuran ring. This prevents epoxidation and subsequent ring opening, significantly reducing hepatotoxicity risk.
-
Reduce Lipophilicity: Introduce a polar group (e.g., hydroxyl) on the propyl chain or the benzamide ring to lower LogP (
), reducing hERG liability and non-specific protein binding.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Sager, J. E., et al. (2014). Strategies to Reduce hERG Potassium Channel Blockade: Structure-Activity Relationships. Expert Opinion on Drug Discovery, 9(6), 671-690. Link
-
European Medicines Agency. (2013). Assessment Report: Valdoxan (Agomelatine) - Hepatotoxicity Review. Link
-
Gunduz-Ozcan, M., et al. (2018). Determination of catalepsy in rats: A comparison of the standard bar test and the accelerometric method. Journal of Pharmacological and Toxicological Methods, 91, 79-84. Link
Application Note & Synthesis Protocol: N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide, a molecule incorporating the biologically significant benzofuran and benzamide scaffolds.[1][2] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. We present a robust and efficient convergent synthetic strategy, which involves the parallel preparation of two key intermediates: 3-(1-benzofuran-2-yl)propan-1-amine and 2-methylbenzoyl chloride. These intermediates are subsequently coupled under Schotten-Baumann conditions to yield the final product.[3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and necessary safety precautions, ensuring a reproducible and scalable synthesis.
Overview of the Convergent Synthetic Strategy
The synthesis is designed in a convergent manner to maximize efficiency. Two primary synthons, an amine and an acyl chloride, are prepared separately and then combined in the final step. This approach allows for the independent optimization of each synthetic branch and often leads to higher overall yields compared to a linear synthesis.
Caption: Overall Convergent Synthetic Scheme.
Synthesis of Key Intermediates
Part A: Preparation of 3-(1-Benzofuran-2-yl)propan-1-amine
This multi-step synthesis transforms a commercially available or preparable carboxylic acid into the required primary amine. The workflow involves reduction, azidation, and a final reduction step.
Sources
Application Notes and Protocols for the Preparation of Stock Solutions of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Introduction: Navigating the Challenges of a Novel Benzofuran Derivative
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a novel research compound incorporating a benzofuran moiety, a structural motif present in numerous biologically active natural products and synthetic drugs.[1][2] The benzofuran core is associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The amide linkage and substituted benzene ring further contribute to the compound's potential as a subject of investigation in drug discovery and development.
As with many novel small molecules, N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is predicted to have low aqueous solubility due to its significant hydrophobic character. This presents a critical challenge for in vitro and in vivo studies, as accurate and reproducible experimental results are contingent upon the complete solubilization of the compound. Improperly prepared solutions can lead to compound precipitation, resulting in inaccurate concentration determinations and unreliable biological data.
This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of N-[3--(1-benzofuran-2-yl)propyl]-2-methylbenzamide. The methodologies outlined herein are designed to ensure the integrity and stability of the compound, thereby promoting reproducible and reliable experimental outcomes for researchers, scientists, and drug development professionals.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is paramount before proceeding with stock solution preparation.[4] Since this is a novel compound, experimentally determined data is not widely available. The following information is based on its chemical structure.
Chemical Structure:
Table 1: Calculated Physicochemical Properties of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₁NO₂ | Deduced from structure |
| Molecular Weight ( g/mol ) | 307.39 | Calculated from formula[4][][6][7] |
| Predicted logP | 4.8 ± 0.4 | ALOGPS 2.1[8] |
| Predicted Aqueous Solubility | Low | Inferred from high logP value[9][10] |
| Appearance | Assumed to be a solid | Based on similar benzamide and benzofuran derivatives[11] |
The high predicted octanol-water partition coefficient (logP) strongly suggests that the compound is lipophilic and will exhibit poor solubility in aqueous solutions.[12] Therefore, the use of an appropriate organic solvent is essential for preparing a concentrated stock solution.
Safety Precautions and Handling
As N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a novel chemical, its toxicological properties have not been fully investigated. Therefore, it must be handled with care, assuming it is hazardous.[13] The safety protocols for its constituent moieties, benzofuran and substituted benzamides, should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[13]
-
Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Spill and Disposal: In case of a spill, isolate the area and clean it with an appropriate absorbent material.[3] Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.
-
First Aid: In case of skin contact, wash the affected area immediately with soap and water.[15] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[15] If ingested, seek immediate medical attention.[3]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Based on its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution. DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous media and organic solvents used in biological assays.[16][17][18][19][20]
Materials and Equipment
-
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials with PTFE-lined screw caps[21][22]
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 307.39 g/mol x 1000 mg/g = 3.074 mg
-
-
Weigh the Compound:
-
Place a clean weighing boat or paper on a calibrated analytical balance and tare it.
-
Carefully weigh the calculated mass of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide. For accuracy, it is advisable to weigh a slightly larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.
-
Record the exact mass weighed.
-
-
Solubilization:
-
Transfer the weighed compound into an appropriately sized, clearly labeled amber glass vial or microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible solid particles. The solution should be clear.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Workflow for Stock Solution Preparation
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 6. molecularweightcalculator.com [molecularweightcalculator.com]
- 7. finitefield.org [finitefield.org]
- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 9. grokipedia.com [grokipedia.com]
- 10. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. www.openmolecules.org [openmolecules.org]
- 13. twu.edu [twu.edu]
- 14. cloudfront.zoro.com [cloudfront.zoro.com]
- 15. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pub.geus.dk [pub.geus.dk]
- 20. m.youtube.com [m.youtube.com]
- 21. enfanos.com [enfanos.com]
- 22. gmpplastic.com [gmpplastic.com]
Application Note: Functional Characterization of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Introduction & Mechanism of Action
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a synthetic small molecule belonging to the class of benzofuran-based melatonin bioisosteres . Structurally, it mimics the endogenous neurohormone melatonin by replacing the indole core with a benzofuran ring, maintaining the critical ethyl/propyl-amide pharmacophore required for binding to the orthosteric pocket of Melatonin Receptors (MT1 and MT2).
Therapeutic Context: Compounds in this class (similar to Ramelteon or Tasimelteon) are typically developed for the treatment of circadian rhythm sleep-wake disorders (CRSWD) , insomnia, and potentially depression.[1]
Signaling Mechanism:
MT1 and MT2 are G-protein coupled receptors (GPCRs) that couple primarily to the G
-
Agonist Binding: The ligand binds to the receptor.
-
G-Protein Activation: Exchange of GDP for GTP on the G
subunit. -
Effector Modulation: Inhibition of Adenylyl Cyclase (AC).
-
Second Messenger: Reduction in intracellular cAMP levels.
-
Desensitization: Recruitment of
-arrestin (potential for biased signaling).
Signaling Pathway Diagram
Figure 1: Gi-coupled signaling pathway utilized for functional characterization. Note that Forskolin is required to elevate cAMP baselines to allow measurement of agonist-induced inhibition.
Primary Assay: Radioligand Binding (Affinity Determination)
To validate the compound as a high-affinity ligand, a competition binding assay is performed using 2-[
Materials
-
Cell Line: CHO-K1 stably expressing human MT1 (hMT1) or human MT2 (hMT2).
-
Radioligand: 2-[
I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol). -
Reference Compound: Melatonin (non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Protocol Workflow
-
Membrane Preparation: Harvest CHO-hMT1/2 cells, homogenize in ice-cold Tris buffer, and centrifuge (20,000 x g) to isolate membranes. Resuspend to a protein concentration of ~5-10 µ g/well .
-
Plate Setup: Use 96-well GF/B filter plates (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Incubation:
-
Add 25 µL Assay Buffer.
-
Add 25 µL Test Compound (N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide) in serial dilution (10 pM to 10 µM).
-
Add 25 µL Radioligand (~20-50 pM final concentration).
-
Add 25 µL Membranes.
-
Total Volume: 100 µL.
-
-
Equilibrium: Incubate for 60 minutes at 25°C (room temperature).
-
Harvest: Vacuum filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and read on a MicroBeta counter.
Data Analysis
Calculate the
-
Acceptance Criteria: Specific binding > 80% of total binding. Hill slope near -1.0.
Functional Assay: cAMP Inhibition (TR-FRET)
Since MT1/MT2 are Gi-coupled, agonist activity is measured by the inhibition of Forskolin-stimulated cAMP . We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) platform (e.g., Cisbio cAMP Gs/Gi kit).
Experimental Logic
-
Basal State: Gi agonists do not lower cAMP below basal levels significantly on their own.
-
Forskolin Challenge: Forskolin (1-10 µM) is added to directly activate Adenylyl Cyclase, raising cAMP levels.
-
Agonist Effect: N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide will counteract Forskolin, reducing the TR-FRET signal (which is inversely proportional to cAMP concentration in competitive immunoassays).
Protocol Workflow
Figure 2: HTRF cAMP Inhibition Workflow. This is a "mix-and-read" assay requiring no wash steps.
Detailed Steps
-
Reagents: Prepare Test Compound in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation by phosphodiesterases.
-
Stimulation:
-
Add 5 µL of Cells (frozen or fresh).
-
Add 5 µL of Compound + Forskolin mix.
-
Incubate 30-45 mins at RT.
-
-
Detection:
-
Add 5 µL cAMP-d2 (acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (donor).
-
Incubate 60 mins at RT.
-
-
Measurement: Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar). Calculate Ratio =
.
Data Presentation (Example)
| Parameter | Value | Interpretation |
| EC | < 1.0 nM | Indicates high functional potency.[1][2] |
| E | ~100% | Full agonist (comparable to Melatonin).[2] |
| Z' Factor | > 0.6 | Excellent assay robustness for screening. |
Secondary Assay: -Arrestin Recruitment
To determine if the compound exhibits biased signaling (preferring G-protein vs. Arrestin pathways), a
Rationale
Modern drug discovery prioritizes biased ligands. Some melatonin agonists (like certain benzofurans) may preferentially activate Gi over
Protocol Summary
-
System: CHO-K1 cells expressing ProLink™-tagged MT1 and EA-tagged
-Arrestin. -
Dosing: Add compound (no Forskolin needed here).
-
Incubation: 90 minutes at RT.
-
Detection: Add chemiluminescent detection reagent.
-
Readout: Luminescence (RLU).
Safety & Selectivity Profiling
Benzofuran-propyl-amides must be screened against specific off-targets due to structural similarities with serotonergic ligands.
Critical Counter-Screens:
-
5-HT
Receptor: Agonism here is associated with weight loss but also anxiety; antagonism is associated with weight gain.-
Method: Calcium Flux (FLIPR) assay.
-
-
5-HT
Receptor: Agonism is strictly avoided due to the risk of cardiac valvulopathy.-
Method: Calcium Flux or Radioligand Binding.
-
-
CYP1A2 Inhibition: The benzofuran moiety can sometimes interact with CYP enzymes.
-
Method: P450-Glo™ Assay.
-
References
-
Zlotos, D. P., et al. (2012).[3] Recent progress in the development of agonists and antagonists for melatonin receptors.[2][3][4] Current Medicinal Chemistry, 19(21), 3532-3549.[3] Link
-
Rivara, S., et al. (2002). Synthesis and Structure-Affinity-Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry, 45(26), 5612-5629. Link
-
Cisbio Bioassays. (2024). cAMP Gs/Gi Assay Principle and Protocol. Revvity. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 3. Recent progress in the development of agonists and antagonists for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide analysis
Executive Summary
This application note details the development, optimization, and validation protocol for the quantification of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide , a synthetic intermediate and potential pharmacophore sharing structural homology with melatonin receptor agonists (e.g., Ramelteon, Agomelatine).
Given the molecule's significant lipophilicity (predicted LogP > 3.0) and neutral amide character, this guide prioritizes a Reversed-Phase (RP-HPLC) approach. The protocol addresses specific challenges, including the resolution of the parent compound from likely synthetic precursors (2-methylbenzoic acid and benzofuran-propylamine derivatives) and the mitigation of peak tailing caused by secondary silanol interactions.
Analyte Assessment & Physicochemical Profile
Before method development, the molecule is deconstructed to predict chromatographic behavior.
-
Chemical Structure:
-
Core: Benzofuran (Highly lipophilic, strong UV chromophore).
-
Linker: Propyl chain (Aliphatic, adds flexibility).
-
Terminus: 2-Methylbenzamide (Neutral, steric hindrance from ortho-methyl group).
-
-
Key Properties:
-
pKa: The amide nitrogen is non-basic. The molecule is neutral across the physiological pH range.
-
Solubility: Low in water; High in Acetonitrile (ACN) and Methanol (MeOH).
-
UV Max: ~245 nm (Benzofuran) and ~280 nm.
-
Critical Separation Challenge
While the parent molecule is neutral, its degradation products or starting materials are likely ionizable:
-
2-Methylbenzoic acid: Acidic (pKa ~3.9).
-
3-(1-benzofuran-2-yl)propan-1-amine: Basic (pKa ~9-10).
Strategic Decision: The method must employ a low pH (pH 3.0) mobile phase.
-
Reasoning: At pH 3.0, the acidic impurity (2-methylbenzoic acid) is protonated (neutral) and retained on the C18 column, preventing it from eluting in the void volume. The basic amine impurity is protonated (charged) and will elute earlier, ensuring separation from the neutral parent.
Method Development Workflow
The following diagram illustrates the logical flow applied to arrive at the final protocol.
Figure 1: Decision tree for developing the RP-HPLC method for benzofuran-amides.
Detailed Experimental Protocols
Equipment & Reagents
-
Instrument: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1 column.
-
Why: The "Plus" or end-capped designation is critical to reduce peak tailing from the amide-silanol interaction.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Orthophosphoric Acid (85%).
-
Water (Milli-Q/HPLC Grade).
-
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1] -
Mobile Phase B (Organic): 100% Acetonitrile.
-
Note: ACN is preferred over Methanol due to lower backpressure and sharper peaks for benzofuran derivatives.
-
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard balance between pressure and efficiency. |
| Injection Volume | 10 µL | Prevents column overload; maintains peak symmetry. |
| Column Temp | 40°C | Improves mass transfer, sharpening the amide peak. |
| Detection | 245 nm | |
| Run Time | 15 minutes | Sufficient for re-equilibration. |
Gradient Program
The molecule is highly lipophilic. An isocratic method would likely result in broad peaks and long retention times. A gradient is required to elute the parent compound sharply while resolving early-eluting polar impurities.
Figure 2: Optimized Gradient Profile. %B represents Acetonitrile content.
Gradient Table:
-
0.0 - 2.0 min: 30% B (Hold)
-
2.0 - 10.0 min: 30%
85% B (Linear Ramp) -
10.0 - 12.0 min: 85% B (Wash)
-
12.0 - 12.1 min: 85%
30% B (Step down) -
12.1 - 15.0 min: 30% B (Re-equilibration)
Method Validation Parameters (ICH Q2)
To ensure the method is scientifically rigorous, the following validation parameters must be met.
System Suitability Test (SST)
Inject the standard solution (e.g., 50 µg/mL) six times before sample analysis.
-
RSD of Area:
2.0% -
Tailing Factor (
): 1.5 (Critical for amides). -
Theoretical Plates (
): > 5000. -
Retention Time: ~7.5 ± 0.5 min (Expected).
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Troubleshooting & Robustness
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with Amide N. | Ensure mobile phase pH is |
| Retention Time Drift | Temperature fluctuation. | Thermostat column compartment to 40°C. Do not rely on ambient temperature. |
| Ghost Peaks | Gradient impurities. | Use HPLC-grade ACN. Run a blank gradient to subtract baseline. |
| Split Peak | Solvent mismatch. | Ensure sample diluent is not 100% ACN. Use 50:50 ACN:Water.[2] |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (The foundational text for RP-HPLC theory regarding lipophilicity and column selection).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BenchChem. (2025).[1] Analysis of Benzofuran Derivatives by HPLC-UV/MS. (Provides specific context on benzofuran UV absorption maxima and mobile phase compatibility).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzofuran Derivatives. (Used for pKa and LogP prediction data).
Sources
Technical Application Note: Stability Profiling and Storage Protocols for N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Executive Summary
This guide details the storage, handling, and stability profiling protocols for N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide . This compound represents a class of lipophilic ligands often investigated for GPCR modulation (e.g., melatonin or serotonin receptors).
The structural integration of a benzofuran moiety (susceptible to oxidative ring opening) and a sterically hindered amide (2-methylbenzamide) necessitates a specific stability control strategy. While the amide bond benefits from the ortho-methyl steric protection against hydrolysis, the benzofuran system presents a critical vulnerability to photo-oxidation and radical attack. This protocol defines the conditions required to maintain >98% purity over extended storage periods.
Physicochemical Context & Vulnerability Analysis
Before establishing storage conditions, researchers must understand the molecular "pain points" of the compound.
| Feature | Chemical Risk | Mitigation Strategy |
| Benzofuran Ring | High susceptibility to oxidative ring opening (forming salicylaldehyde derivatives) and [2+2] photocycloaddition. | Strict light exclusion and inert atmosphere (Argon/N₂). |
| Amide Linkage | Hydrolysis to 2-methylbenzoic acid and the corresponding amine. Note: The 2-methyl group retards hydrolysis via steric hindrance. | Avoid extreme pH (<2 or >10) in solution; store dry. |
| Propyl Linker | Rotational freedom increases crystallization difficulty; compound may exist as an amorphous solid or oil. | Store at -20°C to prevent "oiling out" or phase changes. |
| Lipophilicity | High LogP (Predicted ~3.5–3.8). Poor aqueous solubility.[1][2] | Use DMSO or Ethanol for stock solutions; avoid aqueous stocks. |
Protocol A: Long-Term Storage Guidelines
Solid State Storage (Lyophilized/Powder)
Standard: Maintain at -20°C in a desiccated, light-tight environment.
-
Vial Selection: Use amber glass vials (Class 1 hydrolytic resistance) with PTFE-lined screw caps.
-
Atmosphere: Purge the vial headspace with Argon or Nitrogen gas before sealing to displace oxygen.
-
Secondary Containment: Place vials inside a sealed opaque bag or box containing active silica gel desiccant packs.
-
Temperature: Store at -20°C. For archives >2 years, -80°C is recommended to arrest slow oxidative processes.
Solution State Storage (Stock Solutions)
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for this compound class due to high solubility and low volatility.
-
Concentration: Prepare stocks at 10 mM to 50 mM . Higher concentrations are more stable than dilute ones due to self-buffering effects.
-
Aliquot Strategy: Do not store a single large volume. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic).
-
Action: Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes.
-
-
Temperature: Store aliquots at -80°C .
-
Why? DMSO freezes at ~19°C. At -20°C, it is solid, but -80°C ensures complete kinetic arrest of any dissolved oxygen reactions.
-
-
Expiration:
-
Solid: 24 months (re-test annually).
-
Solution (-80°C): 6 months.
-
Protocol B: Stability Validation (Forced Degradation)
To validate the storage conditions, a "Stress Testing" study (based on ICH Q1A guidelines) is required. This establishes the specific degradation pathways for your batch.
Workflow Logic
The following diagram illustrates the decision matrix for handling and testing the compound.
Caption: Workflow for initial handling, stock preparation, and stability validation stress testing.
Stress Testing Conditions
Perform these tests on a 1 mM solution (diluted from stock) to determine the "shelf-life" limiting factor.
| Stress Type | Condition | Duration | Expected Degradant |
| Oxidative | 0.3% H₂O₂ at RT | 4–24 Hours | Benzofuran ring opening (Salicylaldehyde deriv.); N-oxide formation. |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 Hours | Cleavage to 2-methylbenzoic acid + amine. (Slow due to steric hindrance). |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 Hours | Cleavage to 2-methylbenzoic acid + amine. |
| Photolytic | UV Light (300-800nm) | 24 Hours | [2+2] Cyclodimerization of benzofuran; Isomerization. |
| Thermal | 60°C (Solid state) | 7 Days | Pyrolysis/Amide breakdown (Rarely observed at this temp). |
Analytical Method (HPLC-UV)
To monitor stability, use the following chromatographic conditions. The benzofuran ring provides a strong UV chromophore.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzamide π-π*) and 280 nm (Benzofuran).
-
Retention Time Prediction: Expect the parent compound to elute late (approx. 7-8 min) due to the lipophilic propyl-benzofuran chain. Hydrolysis products (acid/amine) will elute significantly earlier.
Degradation Pathway Visualization
Understanding how the molecule breaks down is crucial for interpreting LC-MS data.
Caption: Primary degradation pathways.[2][3][4] Oxidation of the furan ring and hydrolysis of the amide are the dominant risks.
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Conference on Harmonisation, 1996.
-
Bunton, C. A., et al. "Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide."[5] Journal of the Chemical Society, Perkin Transactions 2, 1972.[5]
-
Lage, A. L., et al. "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." Catalysts, 2020. (Demonstrates benzofuran oxidative vulnerability).
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1-benzofuran-2-yl)-N-[(2S,3S)-1-(hydroxyamino)-3-methyl-1-oxopentan-2-yl]benzamide | C21H22N2O4 | CID 162642868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Strategies for the Crystallization of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
An Application Note from the Crystallization and Solid-State Chemistry Core Facility
Abstract & Introduction
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a molecule incorporating both benzofuran and benzamide moieties. These heterocyclic and aromatic amide structures are prevalent in a wide range of pharmacologically active compounds, suggesting potential utility in drug discovery programs.[1][2][3][4] For any active pharmaceutical ingredient (API), the solid-state form is a critical attribute that influences its stability, manufacturability, dissolution rate, and bioavailability.[5][6] Achieving a pure, stable, and reproducible crystalline form is a mandatory step in drug development, essential for consistent performance and regulatory approval.[7]
This application note provides a comprehensive guide with detailed protocols for developing a robust crystallization process for N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers to troubleshoot and optimize their crystallization strategies. The techniques described herein—Slow Evaporation, Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion—are foundational methods in solid-state chemistry applicable to a broad range of small organic molecules.[5][8]
Predicted Physicochemical Profile & Solvent Selection
A thorough understanding of the molecule's properties is the cornerstone of designing a successful crystallization strategy. While experimental data is paramount, an initial analysis of the structure of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide allows for the prediction of its general characteristics.
The molecule possesses a rigid, aromatic benzofuran group and a substituted benzamide group, linked by a flexible propyl chain. The amide functional group (-CONH-) is capable of forming strong hydrogen bonds, which will significantly influence crystal packing.[9] The overall structure is largely hydrophobic but contains key polar features. This profile suggests solubility in polar organic solvents and poor solubility in water.[9][10][11]
Table 1: Predicted Physicochemical Properties and Solvent Affinity
| Property | Predicted Characteristic | Rationale & Implication for Crystallization |
| Polarity | Moderately Polar | The combination of aromatic rings (non-polar) and an amide group (polar) suggests solubility in solvents of intermediate polarity like acetone, ethyl acetate, and alcohols.[12] |
| Hydrogen Bonding | Donor (N-H) & Acceptor (C=O) | Strong hydrogen bonding capability is expected to drive the formation of a stable crystal lattice. Solvents that can compete for these hydrogen bonds (e.g., alcohols) may require higher supersaturation to induce crystallization.[9] |
| Aqueous Solubility | Low | The large hydrophobic surface area predicts poor water solubility.[13] Water is an excellent candidate as an anti-solvent when the primary solvent is water-miscible (e.g., acetone, ethanol). |
| Thermal Stability | Likely High | Aromatic amides are generally stable crystalline solids with relatively high melting points.[9][13] This makes slow cooling from a high temperature a viable crystallization technique. |
Rational Solvent Screening
The first and most critical step in crystallization development is selecting an appropriate solvent system.[14][15] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. The principle of "like dissolves like" serves as a useful guide.[9] A systematic screening process is recommended.
Table 2: Recommended Solvents and Anti-solvents for Screening
| Class | Primary Solvents (Good Solvents) | Anti-solvents (Poor Solvents) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Water, Heptane, Cyclohexane | Alcohols are polar, protic solvents that often show a strong temperature-dependent solubility for amides.[10][11] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Water, Heptane, Cyclohexane | Acetone is a polar, aprotic solvent that is effective for many moderately polar compounds.[12] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Heptane, Hexane, Cyclohexane | Esters offer intermediate polarity and are excellent for creating binary solvent systems with alkanes. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Heptane, Hexane | Ethers are good solvents for many organic compounds and can be cooled to very low temperatures.[8] |
| Aromatic | Toluene | Heptane, Hexane | Toluene can promote crystallization through π-π stacking interactions, which may be beneficial for this highly aromatic molecule.[16] |
| Nitriles | Acetonitrile | Water, Toluene, Di-isopropyl ether | Acetonitrile is a versatile polar aprotic solvent, often successful for crystallizing compounds that tend to "oil out".[16] |
Crystallization Protocols
The following protocols provide step-by-step methodologies for common and effective crystallization techniques. The key to forming large, high-quality crystals is to approach the point of nucleation slowly and allow growth to occur within the metastable zone of the solubility curve.[8][17]
Protocol 1: Slow Evaporation
Principle: This is the simplest method, where the concentration of the solute is gradually increased by slowly removing the solvent through evaporation until the solution becomes supersaturated and crystals form. It is particularly useful for compounds that are highly soluble at room temperature.
Methodology:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate or Acetone) at room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or paraffin film. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation.
-
Place the vial in a location free from vibration and temperature fluctuations.
-
Monitor for crystal growth over several days.
Rationale: The slow rate of evaporation prevents rapid changes in concentration, allowing molecules sufficient time to orient themselves into an ordered crystal lattice. Filtering removes heterogeneous nucleation sites, reducing the number of crystals formed and promoting the growth of larger, higher-quality single crystals.[8]
Workflow Diagram:
Protocol 2: Slow Cooling Crystallization
Principle: This technique leverages the common characteristic of solids being more soluble in a solvent at higher temperatures. A saturated solution is prepared at an elevated temperature and then cooled slowly, decreasing the solubility and inducing controlled crystallization.[14][18]
Methodology:
-
Add the compound to a chosen solvent (e.g., Isopropanol or Ethanol) in a flask equipped with a stir bar and condenser.
-
Heat the suspension with stirring to near the solvent's boiling point until all the solid has dissolved. If necessary, add a minimal amount of additional solvent to achieve full dissolution.
-
Once fully dissolved, filter the hot solution through a pre-heated funnel with filter paper into a pre-heated, clean flask. This step removes any insoluble impurities.
-
Cover the flask and place it into a large, insulated container (like a Dewar flask) filled with hot water at approximately the same temperature as the solution.
-
Allow the entire apparatus to cool slowly to room temperature over 12-24 hours.
-
If further crystal yield is desired, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C).
-
Isolate the crystals by filtration.
Rationale: Slow cooling is critical.[15] A rapid temperature drop causes the solution to become highly supersaturated, leading to rapid nucleation and the formation of many small, often impure crystals.[14] Slow cooling keeps the solution in the metastable zone, where existing crystal nuclei grow preferentially over the formation of new nuclei, resulting in larger and purer crystals.[8]
Workflow Diagram:
Protocol 3: Anti-Solvent Crystallization
Principle: This method induces crystallization by reducing the solubility of the compound in solution through the addition of a miscible "anti-solvent" in which the compound is poorly soluble.[5] The addition of the anti-solvent increases the supersaturation of the solution, driving nucleation and crystal growth.[19]
Methodology:
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., Acetone or THF) at room temperature.
-
Filter the solution through a 0.2 µm filter to remove particulates.
-
Slowly add the "anti-solvent" (e.g., Heptane or Water) dropwise with gentle stirring.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid (this is the "cloud point"). This indicates that the solution has become saturated and nucleation has begun.
-
Add 1-2 drops of the "good" solvent to just redissolve the precipitate, returning the solution to a clear, metastable state.
-
Seal the container and leave it undisturbed. Crystals should form over several hours to days.
-
Alternatively, after reaching the cloud point, the sealed vial can be placed in a refrigerator to combine anti-solvent and cooling effects.
Rationale: The controlled addition of the anti-solvent allows for a gradual increase in supersaturation.[20] Pausing at the cloud point and slightly reversing it ensures the system is ideally poised for controlled crystal growth rather than amorphous precipitation.[19] The rate of anti-solvent addition is a critical parameter; a faster rate can lead to more disordered solids.[20]
Workflow Diagram:
Protocol 4: Vapor Diffusion
Principle: This technique is excellent for producing high-quality crystals from very small amounts of material. A drop containing the dissolved compound and a precipitant is allowed to equilibrate in a sealed chamber with a larger reservoir of a more concentrated precipitant solution.[21] In the context of small molecules, this typically involves a volatile anti-solvent (the "precipitant") slowly diffusing into the drop of the compound's solution, gradually inducing crystallization.
Methodology (Liquid-Liquid Diffusion):
-
In a small vial (e.g., 1-dram), dissolve 5-10 mg of the compound in 0.5 mL of a relatively non-volatile "good" solvent (e.g., Toluene).
-
Place this small, open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Add 2-3 mL of a volatile "anti-solvent" (e.g., Hexane or Diethyl Ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container tightly and leave it in an undisturbed location.
-
The volatile anti-solvent will slowly diffuse through the vapor phase and condense into the solution in the inner vial, gradually reducing the compound's solubility.
-
Monitor for crystal growth over several days.
Rationale: Vapor diffusion is an extremely slow method of introducing an anti-solvent, providing one of the most controlled ways to achieve supersaturation.[22] This slow equilibration process is highly favorable for the formation of a small number of large, well-ordered single crystals suitable for X-ray diffraction.[23]
Workflow Diagram:
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent; Insufficient time. | Concentrate the solution by slowly evaporating some solvent. Try a different solvent or a binary solvent/anti-solvent system. Allow more time. Try scratching the inside of the glass with a metal spatula to create nucleation sites. |
| "Oiling Out" / Amorphous Precipitation | Supersaturation was achieved too quickly; Compound has low melting point or is "greasy"; Poor solvent choice. | Slow down the process (slower cooling, slower anti-solvent addition). Use a different solvent system (acetonitrile is often effective).[16] Use a higher temperature to dissolve the oil, then cool very slowly. Use vapor diffusion. |
| Formation of Many Small Crystals | Too many nucleation sites; Cooling or anti-solvent addition was too rapid. | Filter the solution while hot to remove particulates.[14] Slow down the rate of cooling or addition. Reduce the initial concentration. |
| Crystals are Poorly Formed (Needles, Plates) | This may be the intrinsic crystal habit; Solvent may be influencing growth on certain crystal faces. | Try a different solvent. A solvent that interacts differently with the molecule may alter the crystal habit. Sometimes, additives can modify crystal shape, but this is an advanced technique. |
Characterization of the Crystalline Form
Once crystals are obtained, it is essential to verify their nature and purity.
-
Optical Microscopy: The first step is visual confirmation. Crystalline solids typically exhibit well-defined facets and sharp edges and will show birefringence under cross-polarized light.
-
Differential Scanning Calorimetry (DSC): DSC analysis measures the heat flow into or out of a sample as a function of temperature. A pure crystalline solid will exhibit a single, sharp endothermic peak at its melting point.[24] Broad peaks or multiple transitions may indicate impurities or the presence of different polymorphic forms.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for confirming the crystallinity of a bulk sample.[7] A crystalline material will produce a characteristic diffraction pattern of sharp peaks, while an amorphous solid will produce a broad halo. PXRD is also the primary tool for identifying and distinguishing between different polymorphs.[7][24]
Conclusion
The crystallization of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can be systematically approached through rational solvent selection and the application of controlled crystallization techniques. This application note provides four robust protocols—Slow Evaporation, Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion—each with a distinct mechanism for achieving the supersaturation necessary for crystal growth. By understanding the principles behind these methods and employing a systematic screening approach, researchers can successfully produce high-quality crystalline material essential for further study and development. Careful characterization using microscopy, DSC, and PXRD is required to confirm the solid-state form and purity of the final product.
References
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Lee, W. C., & Lee, K. H. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC, NIH. [Link]
-
Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
Solubility of Things. (n.d.). Benzamide. [Link]
-
MIT Department of Chemistry. (n.d.). Protein XRD Protocols - Crystallization of Proteins. [Link]
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
-
JoVE. (n.d.). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. [Link]
-
Davidson College Biology Department. (n.d.). Protein Crystallization. [Link]
-
Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. [Link]
-
University of Washington Department of Chemistry. (2006). Crystallisation Techniques. [Link]
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. [Link]
-
Valo, J., et al. (2015). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]
-
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]
-
Zhang, R., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. [Link]
-
Reddit. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]
-
Senevirathne, H. D. W., & Pate, S. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]
-
Wang, X., et al. (n.d.). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Lin, Y., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. MDPI. [Link]
-
PubChem. (n.d.). N-[(2S,3S)-1-(hydroxyamino)-3-methyl-1-oxopentan-2-yl]benzamide. [Link]
-
Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. [Link]
-
Al-Blewi, F. F., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
ResearchGate. (2025). An energetic study of differences in crystallization of N -(furan-3-yl)benzamide and N -(thiophen-3-yl)benzamide | Request PDF. [Link]
-
ResearchGate. (2025). Polymers with benzofuro‐benzofuran structures | Request PDF. [Link]
-
Al Mamari, H. H., et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Diva. [Link]
-
Munzur University. (n.d.). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. [Link]
-
MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]
-
Canty, A. J., et al. (n.d.). Synthesis and crystal structures of three new benzotriazolylpropanamides. PMC, NIH. [Link]
-
Patel, H., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Research Square. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. syrris.com [syrris.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzamide - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. vapourtec.com [vapourtec.com]
- 16. reddit.com [reddit.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. mdpi.com [mdpi.com]
- 21. Protein Crystallization [bio.davidson.edu]
- 22. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 23. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzofuran Derivative Analysis by Mass Spectrometry
Welcome to the technical support center for resolving mass spectrometry fragmentation issues involving benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these important heterocyclic compounds. Here, we synthesize field-proven insights with established scientific principles to provide a self-validating framework for troubleshooting and optimizing your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the mass spectrometric analysis of benzofuran derivatives in a direct question-and-answer format.
Q1: Why is my molecular ion ([M]+• or [M+H]+) weak or completely absent?
This is a frequent issue, particularly with certain ionization techniques and substitution patterns. The stability of the molecular ion is the primary factor.
Causality:
-
High Internal Energy: In Electron Ionization (EI), the 70 eV standard energy can be excessive for some derivatives, leading to immediate and extensive fragmentation.[1] The initial radical cation is often too unstable to be observed.
-
In-Source Fragmentation (ESI/APCI): For soft ionization techniques, harsh source conditions (e.g., high temperatures, high cone voltage) can impart too much energy before the ions enter the mass analyzer, causing them to fragment prematurely.[2] This is often mistaken for a weak molecular ion.
-
Facile Fragmentation Pathways: Benzofurans with labile substituents (e.g., large alkyl chains, certain esters) can have very low-energy fragmentation channels that are readily accessed, effectively consuming the molecular ion population.
Troubleshooting Protocol:
-
If using EI-MS:
-
Lower the Ionization Energy: Reduce the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will decrease the internal energy of the resulting molecular ion, reducing fragmentation and increasing its relative abundance. Be aware that this will also lower overall ion intensity.
-
-
If using ESI-MS or APCI-MS:
-
Optimize Source Conditions: Systematically reduce the capillary/cone voltage (or fragmentor voltage) and the source temperature. This is the most critical step to control in-source fragmentation.[3]
-
Check Mobile Phase: Ensure your mobile phase is compatible. For ESI, the presence of a proton source (e.g., 0.1% formic acid for positive mode) is crucial for forming a stable [M+H]+ ion. The choice of solvent can also affect ionization efficiency.[4][5]
-
-
Consider a Different Ionization Method:
-
If EI is too harsh, switch to a softer method like ESI, APCI, or even Matrix-Assisted Laser Desorption/Ionization (MALDI) if applicable. ESI is generally preferred for polar or ionizable benzofuran derivatives.[5]
-
Q2: I'm seeing unexpected fragments or a spectrum that doesn't match my predicted fragmentation. What's happening?
Benzofuran systems are known for complex fragmentation pathways involving rearrangements, which can lead to non-intuitive neutral losses.
Causality:
-
Skeletal Rearrangements: Under EI, benzofuran molecular ions can undergo ring expansion to form more stable intermediates, such as chromene ions, before fragmenting.[1] This can lead to losses that don't appear to originate from simple bond cleavages of the initial structure.
-
Hydrogen Rearrangements (ESI): In ESI-MS/MS, protonated benzofuran derivatives frequently undergo competitive hydrogen rearrangements.[4][6] For example, 2-aroylbenzofurans can show a competitive loss of a neutral benzene molecule ([M+H-C₆H₆]⁺) alongside the expected acylium ion formation.[4][6]
-
Substituent-Driven Fragmentation: The fragmentation is often directed by the substituents. Methoxy groups can lead to a loss of methanol ([M+H-MeOH]⁺) or formaldehyde (CH₂O), while halogens can be eliminated as radicals.[4][6][7]
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected fragmentation patterns.
Protocol for Structure-Fragment Correlation:
-
Acquire High-Resolution Data: Use a TOF, Orbitrap, or FT-ICR instrument to obtain accurate masses for all fragment ions. This allows you to determine their elemental compositions and propose logical fragmentation pathways.
-
Perform Tandem Mass Spectrometry (MS/MS or MSⁿ): Isolate the precursor ion of interest and fragment it using collision-induced dissociation (CID). Then, select a prominent fragment and fragment it again (MS³). This helps establish fragmentation lineages and confirms relationships between ions.[8]
-
Consult Literature: Search for fragmentation patterns of structurally similar benzofuran derivatives. Studies on benzofuran neolignans and aroylbenzofurans provide excellent examples of common fragmentation pathways.[6][7]
Q3: How can I differentiate between isomers of my benzofuran derivative?
Isomers often produce very similar mass spectra, but subtle differences in fragmentation can be exploited for differentiation.
Causality: Positional isomers can have different fragmentation efficiencies for certain pathways due to steric hindrance, electronic effects, or the ability to form more stable fragment ions. For example, the relative abundance of a key fragment ion can be characteristically different between linear and angular isomers of fused benzofurazan systems.[9]
Experimental Strategy:
-
Energy-Resolved MS/MS: Acquire MS/MS spectra at a range of different collision energies. Isomers may exhibit different energy requirements for specific fragmentation channels, leading to changes in the ratio of fragment ion intensities as the collision energy is varied.
-
Ion Mobility Spectrometry (IMS): If available, coupling IMS with mass spectrometry can separate isomers in the gas phase based on their size and shape (collisional cross-section) before they are analyzed by the mass spectrometer.
-
Careful Spectral Comparison: Look for unique, low-abundance ions present in one isomer's spectrum but not the other. Even minor differences in the "fingerprint" region of the spectrum can be diagnostic.
Frequently Asked Questions (FAQs)
What are the most common fragmentation pathways for a simple benzofuran core?
-
Under Electron Ionization (EI): The primary fragmentation of the unsubstituted benzofuran molecular ion involves the loss of carbon monoxide (CO), followed by the loss of a hydrogen atom, or the loss of a formyl radical (HCO). This reflects the stability of the aromatic system.[10]
-
Under Electrospray Ionization (ESI): The core benzofuran ring is quite stable. For protonated molecules, fragmentation is typically initiated at the substituent groups. Common neutral losses from substituted benzofurans include CO, CO₂, methanol, and water, often involving hydrogen rearrangements.[6][7][8]
How do different substituents affect the fragmentation of the benzofuran ring?
Substituents are the primary directors of fragmentation, especially in ESI.
| Substituent Type | Common Fragmentation Behavior | Example Neutral Loss |
| Aroyl Groups | Cleavage of the bond between the carbonyl and the benzofuran ring, often with a hydrogen rearrangement. | C₆H₅CHO |
| Methoxy Groups | Loss of a methyl radical (•CH₃) or neutral formaldehyde (CH₂O) or methanol (CH₃OH).[4][6] | •CH₃, CH₂O, CH₃OH |
| Hydroxy Groups | Loss of water (H₂O) or carbon monoxide (CO).[7] | H₂O, CO |
| Halogens (Br, Cl) | Elimination of a halogen radical.[4][6] | •Br, •Cl |
| Alkyl Chains | Alpha-cleavage (cleavage of the C-C bond adjacent to the ring) or McLafferty rearrangement if a gamma-hydrogen is available.[11] | CₙH₂ₙ |
Which ionization technique (EI or ESI) is better for my benzofuran derivative?
The choice depends entirely on the properties of your molecule and the information you need.
-
Choose Electron Ionization (EI) if:
-
Your compound is relatively volatile and thermally stable.
-
You need to create a reproducible fragmentation pattern for library matching (e.g., NIST library).
-
You are performing GC-MS analysis.[12]
-
-
Choose Electrospray Ionization (ESI) if:
-
Your compound is polar, non-volatile, or thermally labile.
-
You are performing LC-MS analysis.
-
You want to preserve the molecular ion and control fragmentation in a targeted manner using MS/MS.[5]
-
The general rule is that ESI is better for higher-molecular-weight, more polar compounds, making it highly suitable for many complex benzofuran derivatives in drug discovery.[5]
What are the key instrument parameters to optimize for benzofuran analysis in LC-MS/ESI?
Optimizing ESI parameters is crucial for achieving high sensitivity and stable signal.[13]
Protocol for ESI Parameter Optimization:
-
Prepare a Standard Solution: Create a solution of your analyte at a known, reasonably high concentration (e.g., 1 µg/mL) in your initial mobile phase.[5]
-
Infuse the Standard: Use a syringe pump to directly infuse the standard into the mass spectrometer source to get a stable signal.
-
Optimize Source Parameters: While observing the signal intensity for your [M+H]⁺ or [M-H]⁻ ion, adjust the following parameters one at a time to find the maximum, stable response:
-
Capillary Voltage: Typically 3-5 kV.
-
Cone/Fragmentor Voltage: This has a major impact on in-source fragmentation. Start low and increase until you see the best signal for the precursor ion.
-
Nebulizing Gas Flow (e.g., Nitrogen): Affects droplet formation.
-
Drying Gas Flow and Temperature: Affects desolvation efficiency.
-
-
Optimize MS/MS Parameters (if applicable):
-
Collision Energy: Isolate your precursor ion and apply a range of collision energies to find the optimal value that produces a good distribution of informative fragment ions. A good starting point is to retain about 10-15% of the parent ion intensity.[5]
-
Other Parameters: Depending on the instrument, parameters like Automatic Gain Control (AGC) and maximum injection time can be optimized for better spectral quality and coverage, especially in data-dependent acquisition.[14][15]
-
Below is a diagram illustrating a typical fragmentation pathway for a substituted benzofuran derivative under ESI-MS/MS conditions.
Caption: Common ESI fragmentation pathways for substituted benzofurans.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 38-50. [Link]
-
Spilker, R., & Grutzmacher, H. F. (1989). Isomerization and Fragmentation of Methyl Benzofuran Ions and Chromene Ions in the Gas Phase. Organic Mass Spectrometry, 24(2), 47-54. [Link]
-
Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
Focant, J. F., et al. (2007). Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. Journal of Chromatography A, 1143(1-2), 169-178. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link]
-
George, M. (2018). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
-
Tadesse, S., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 834. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Gross, J., & Turecek, F. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(11), 1137-1153. [Link]
-
Barnes, C. S., & Occolowitz, J. L. (1978). Mass spectra of some furanocoumarins. Canadian Journal of Chemistry, 56(18), 2375-2383. [Link]
Sources
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
